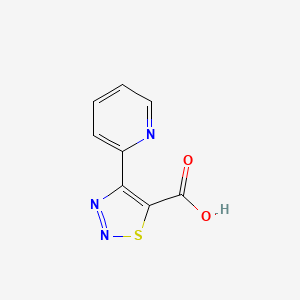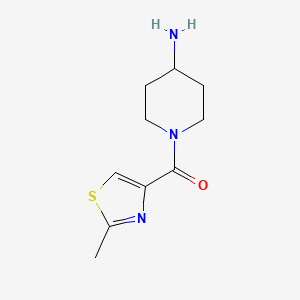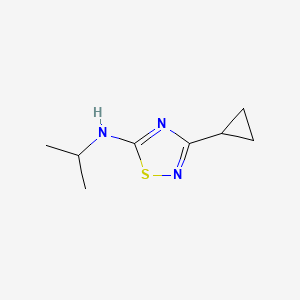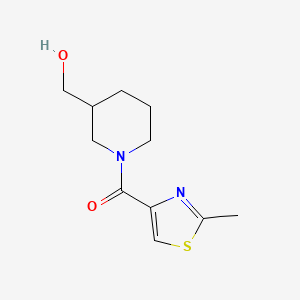![molecular formula C15H24ClNO B1466550 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219961-03-1](/img/structure/B1466550.png)
2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
“2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C15H24ClNO . Its molecular weight is 269.81 .
Synthesis Analysis
While specific synthesis methods for “2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of “2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride” consists of a piperidine ring attached to a dimethylphenoxy group via an ethyl chain . The InChI code for this compound is 1S/C15H23NO.ClH/c1-12-9-13(2)11-15(10-12)17-8-6-14-5-3-4-7-16-14;/h9-11,14,16H,3-8H2,1-2H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride” include a molecular weight of 269.81 . Other specific properties such as density, melting point, and boiling point were not found in the retrieved data.Scientific Research Applications
1. Crystal Structure and Intermolecular Interactions
Aminoalkanol derivatives, including compounds structurally related to 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, have been studied for their crystal structures and intermolecular interactions. These structures are significant in understanding the physical properties and potential applications in medicinal chemistry, especially for new anticonvulsant drugs (Żesławska et al., 2020).
2. Synthesis and Antimicrobial Activities
Research has been conducted on the synthesis of similar compounds, such as (2Z)-4,6-Diphenyl-N-((2-(Piperidin-1-yl)Ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride, which displayed moderate antimicrobial activities against various microbial strains including E. coli and methicillin-resistant S. aureus (Ovonramwen et al., 2019).
3. Synthesis and Biological Activities
Similar compounds, like 2,6-diaryl-3-methyl-4-piperidones, have been synthesized and screened for various biological activities, including analgesic, local anaesthetic, and antifungal activities. Such studies provide insights into the potential therapeutic applications of these compounds (Rameshkumar et al., 2003).
4. Potential Pesticide Applications
Studies have characterized derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which could potentially be used as pesticides. These organic compounds were analyzed using X-ray powder diffraction, indicating their potential application in agricultural sciences (Olszewska et al., 2011).
5. Rotational Barriers in Organic Chemistry
Investigations into the rotational barriers of carbon-carbon bonds in arylpiperidines, including derivatives related to the compound of interest, provide valuable information for understanding the dynamics and stabilities of these molecules in various chemical contexts (Giralt et al., 1984).
Safety and Hazards
The safety data sheet for piperidine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life . Specific safety and hazard information for “2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride” was not found in the retrieved data.
properties
IUPAC Name |
2-[2-(3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12-9-13(2)11-15(10-12)17-8-6-14-5-3-4-7-16-14;/h9-11,14,16H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDYCYSFKLTZDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCC2CCCCN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(3-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466468.png)
![1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466469.png)




![1-{[(Butan-2-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466478.png)

![1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466482.png)
![2-(Benzo[d]oxazol-2-yl)butan-1-amine](/img/structure/B1466484.png)
![2-[(3-Aminoazetidin-1-yl)methyl]phenol](/img/structure/B1466486.png)

![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1466488.png)
